molecular formula C11H13NO3 B7802291 trans-2,5-Dimethoxycinnamamide CAS No. 870703-82-5

trans-2,5-Dimethoxycinnamamide

Cat. No.: B7802291
CAS No.: 870703-82-5
M. Wt: 207.23 g/mol
InChI Key: LNVZPQDKKCSROU-ZZXKWVIFSA-N
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Description

trans-2,5-Dimethoxycinnamamide: is an organic compound with the molecular formula C11H13NO3 . It is a derivative of cinnamic acid, characterized by the presence of two methoxy groups at the 2 and 5 positions on the benzene ring and an amide group at the end of the propenyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2,5-Dimethoxycinnamamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and amidation . The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

    Catalyst: Piperidine or pyridine

Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production .

Chemical Reactions Analysis

Types of Reactions: trans-2,5-Dimethoxycinnamamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the amide group to form amines.

    Substitution: Electrophilic aromatic substitution reactions due to the presence of methoxy groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

Scientific Research Applications

Chemistry: trans-2,5-Dimethoxycinnamamide is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as an intermediate in the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to modulate specific biological pathways makes it a subject of interest in drug discovery and development.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of trans-2,5-Dimethoxycinnamamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

Comparison with Similar Compounds

    trans-Cinnamamide: Lacks the methoxy groups, resulting in different chemical and biological properties.

    2,5-Dimethoxycinnamic Acid: Contains a carboxylic acid group instead of an amide group.

    2,5-Dimethoxybenzamide: Lacks the propenyl chain, affecting its reactivity and applications.

Uniqueness: trans-2,5-Dimethoxycinnamamide is unique due to the presence of both methoxy groups and the amide functionality. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

(E)-3-(2,5-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H2,12,13)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVZPQDKKCSROU-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870703-82-5
Record name trans-2,5-Dimethoxycinnamamide
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